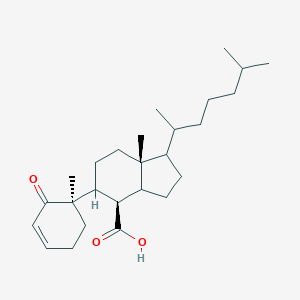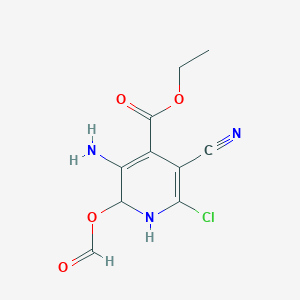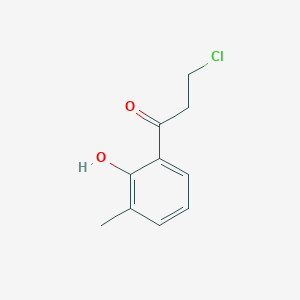![molecular formula C23H22N4O6S B289954 ethyl 5-(2-ethoxy-2-oxoethyl)-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B289954.png)
ethyl 5-(2-ethoxy-2-oxoethyl)-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-ethoxy-2-oxoethyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-ethoxy-2-oxoethyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Condensation Reactions: Combining smaller molecules to form the larger complex structure.
Cyclization Reactions: Forming the triazine and thieno rings through intramolecular reactions.
Esterification: Introducing the ethyl ester group through reactions with ethanol and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure reactors, continuous flow synthesis, and advanced purification methods like chromatography are employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-ethoxy-2-oxoethyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Functional groups within the compound can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-ethoxy-2-oxoethyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.
Material Science: The compound’s properties can be exploited in the development of new materials with specific characteristics, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazine and thieno derivatives with comparable structures and functional groups. Examples include:
Uniqueness
Ethyl 3-(2-ethoxy-2-oxoethyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Eigenschaften
Molekularformel |
C23H22N4O6S |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
ethyl 5-(2-ethoxy-2-oxoethyl)-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate |
InChI |
InChI=1S/C23H22N4O6S/c1-5-32-15(28)11-27-22(29)20-19(25-26-27)18-17(13-7-9-14(31-4)10-8-13)16(23(30)33-6-2)12(3)24-21(18)34-20/h7-10H,5-6,11H2,1-4H3 |
InChI-Schlüssel |
YBUXZKXRUDJMTR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(C3=C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC)N=N1 |
Kanonische SMILES |
CCOC(=O)CN1C(=O)C2=C(C3=C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289873.png)

![N-phenyl-N-[phenyl(2-thienyl)methylene]amine](/img/structure/B289876.png)
![diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate](/img/structure/B289878.png)




![17-Azahexacyclo[6.6.5.2~15,19~.0~2,7~.0~9,14~.0~15,19~]henicosa-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B289889.png)
![1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione](/img/structure/B289890.png)
![1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione](/img/structure/B289891.png)
![Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate](/img/structure/B289893.png)


